Ethyl 6-amino-3-chloropyridine-2-carboxylate
CAS No.: 1445322-60-0
Cat. No.: VC2876721
Molecular Formula: C8H9ClN2O2
Molecular Weight: 200.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1445322-60-0 |
---|---|
Molecular Formula | C8H9ClN2O2 |
Molecular Weight | 200.62 g/mol |
IUPAC Name | ethyl 6-amino-3-chloropyridine-2-carboxylate |
Standard InChI | InChI=1S/C8H9ClN2O2/c1-2-13-8(12)7-5(9)3-4-6(10)11-7/h3-4H,2H2,1H3,(H2,10,11) |
Standard InChI Key | KHRUQEGBTCKPMF-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(C=CC(=N1)N)Cl |
Canonical SMILES | CCOC(=O)C1=C(C=CC(=N1)N)Cl |
Introduction
Chemical Properties and Structure
Ethyl 6-amino-3-chloropyridine-2-carboxylate is a substituted pyridine derivative characterized by an amino group at position 6, a chlorine atom at position 3, and an ethyl carboxylate group at position 2 of the pyridine ring.
Basic Molecular Information
Property | Value |
---|---|
IUPAC Name | ethyl 6-amino-3-chloropyridine-2-carboxylate |
Molecular Formula | C8H9ClN2O2 |
Molecular Weight | 200.62 g/mol |
CAS Registry Number | 1445322-60-0 |
Physical Appearance | White to off-white powder |
The compound features a pyridine core with three functional groups strategically positioned to enable various chemical transformations and interactions. The presence of the amino group creates possibilities for further derivatization through various coupling reactions, while the carboxylate group provides opportunities for ester hydrolysis or amidation reactions .
Structural Characteristics
The structure of ethyl 6-amino-3-chloropyridine-2-carboxylate can be described using various chemical notations:
Notation Type | Representation |
---|---|
Canonical SMILES | CCOC(=O)C1=C(C=CC(=N1)N)Cl |
InChI | InChI=1S/C8H9ClN2O2/c1-2-13-8(12)7-5(9)3-4-6(10)11-7/h3-4H,2H2,1H3,(H2,10,11) |
InChI Key | KHRUQEGBTCKPMF-UHFFFAOYSA-N |
The compound's structure confers specific chemical properties including moderate solubility in organic solvents like dichloromethane, chloroform, and dimethylsulfoxide, with limited solubility in water. The amino group contributes to the compound's basicity, while the carboxylate functionality provides sites for nucleophilic attack .
GHS Classification | Category |
---|---|
Skin irritation | Category 2 |
Eye irritation | Category 2A |
Specific target organ toxicity - single exposure | Category 3, Respiratory system |
The compound carries the "Warning" signal word and requires appropriate handling procedures to minimize risk .
Hazard Statements and Precautionary Measures
Hazard Statements | Code | Description |
---|---|---|
H315 | Causes skin irritation | |
H319 | Causes serious eye irritation | |
H335 | May cause respiratory irritation |
Recommended precautionary measures include:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray
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P264: Wash skin thoroughly after handling
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P271: Use only outdoors or in a well-ventilated area
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P280: Wear protective gloves/protective clothing/eye protection/face protection
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P302+P352: IF ON SKIN: Wash with plenty of soap and water
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P304+P340: IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
Applications in Research and Development
Ethyl 6-amino-3-chloropyridine-2-carboxylate serves as an important building block in various research fields.
Pharmaceutical Research
The compound finds significant application in pharmaceutical research and development:
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It serves as a key intermediate in the synthesis of bioactive compounds
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Its functional groups allow for various modifications to develop structure-activity relationships
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The compound has been employed in medicinal chemistry for exploring new drug candidates
The amino group at position 6 provides a handle for introducing additional functionality through various coupling reactions, while the chlorine at position 3 can undergo substitution reactions. The ethyl carboxylate group offers opportunities for conversion to other carboxylic acid derivatives.
Chemical Synthesis
In organic synthesis, ethyl 6-amino-3-chloropyridine-2-carboxylate serves as a versatile scaffold:
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The compound can undergo selective transformations at different functional groups
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It serves as a building block for constructing more complex heterocyclic systems
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The reactivity of the pyridine ring can be modulated through the existing substituents
Related Compounds and Isomers
Structural Isomers
A notable structural isomer of ethyl 6-amino-3-chloropyridine-2-carboxylate is ethyl 3-amino-6-chloropyridine-2-carboxylate (CAS: 1352200-86-2). This isomer differs in the positions of the amino and chloro substituents on the pyridine ring .
Property | Ethyl 6-amino-3-chloropyridine-2-carboxylate | Ethyl 3-amino-6-chloropyridine-2-carboxylate |
---|---|---|
CAS Number | 1445322-60-0 | 1352200-86-2 |
Structure | Amino at position 6, Chloro at position 3 | Amino at position 3, Chloro at position 6 |
Molecular Formula | C8H9ClN2O2 | C8H9ClN2O2 |
Molecular Weight | 200.62 g/mol | 200.62 g/mol |
The difference in substitution pattern affects the reactivity, biological activity, and physical properties of these compounds, despite their identical molecular formulas .
Related Pyridine Derivatives
Other related compounds include:
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Methyl 3-amino-6-chloropyridine-2-carboxylate: Similar to the ethyl 3-amino-6-chloropyridine-2-carboxylate but with a methyl ester instead of an ethyl ester
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3-Amino-6-chloropyridine-2-carboxylic acid: The hydrolyzed form of ethyl 3-amino-6-chloropyridine-2-carboxylate
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Ethyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate: A more complex heterocyclic system that incorporates a thiophene ring fused to the pyridine core
These compounds share structural similarities with ethyl 6-amino-3-chloropyridine-2-carboxylate and often have related applications in pharmaceutical research and organic synthesis.
Supplier | Product Details | Assay | Minimum Order |
---|---|---|---|
AK Scientific, Inc. | Catalog #V3337 | Not specified | Not specified |
BOC Sciences | Catalog #BB043274 | Not specified | Not specified |
Similar compounds such as ethyl 3-amino-6-chloropyridine-2-carboxylate are available from suppliers including:
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LIDE PHARMACEUTICALS LIMITED (China)
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Chemlyte Solutions (China)
Supplier | Package Size | Price (USD) | Date of Pricing |
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TRC | 50mg | $65 | December 2021 |
Matrix Scientific | 1g | $1,304 | December 2021 |
Chemenu | 25g | $1,763 | December 2021 |
Crysdot | 25g | $1,885 | December 2021 |
Alichem | 25g | $2,532.60 | December 2021 |
These prices provide a reference point for understanding the approximate cost of related pyridine derivatives, though exact prices for ethyl 6-amino-3-chloropyridine-2-carboxylate may vary .
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